9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol
Description
Properties
IUPAC Name |
9-amino-1-oxa-9-azaspiro[5.5]undecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c10-11-4-2-9(3-5-11)7-8(12)1-6-13-9/h8,12H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIWTJCODGXIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)N)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
A common starting intermediate is tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate . This compound is synthesized and used as a substrate for further functionalization.
- Procedure : The hydroxy spirocyclic carbamate is treated with base (e.g., potassium tert-butoxide) in DMF under inert atmosphere to activate the hydroxy group for subsequent O-alkylation or oxidation reactions.
Oxidation to Ketone Intermediate
The hydroxy group at the 4-position can be oxidized to a ketone to facilitate amination.
- Reagents : Pyridinium dichromate (PDC) in dichloromethane.
- Conditions : Stirring at ambient temperature for 16–18 hours.
- Outcome : Formation of tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate with yields around 66-76%.
Table 1: Oxidation Reaction Data
| Parameter | Details |
|---|---|
| Starting material | tert-butyl 4-hydroxy spirocarbamate |
| Oxidant | Pyridinium dichromate (PDC) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature |
| Reaction time | 16–18 hours |
| Yield | 66–76% |
| Product | tert-butyl 4-oxo spirocarbamate |
Amination of the Ketone Intermediate
The ketone intermediate undergoes reductive amination with various amines to introduce the amino group at the 9-position.
- Reagents : Secondary amines or aromatic amines, sodium triacetoxyborohydride as reducing agent.
- Conditions : Reaction in dichloromethane at room temperature for 12–18 hours.
- Workup : Quenching with aqueous potassium carbonate, extraction, drying, and purification by silica gel chromatography.
- Deprotection : Treatment with 4 M HCl in 1,4-dioxane to remove tert-butyl protecting groups, followed by crystallization from isopropyl alcohol.
Table 2: Reductive Amination Reaction Data
| Parameter | Details |
|---|---|
| Starting material | tert-butyl 4-oxo spirocarbamate |
| Amines | Secondary amines or aromatic amines |
| Reducing agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane |
| Temperature | Room temperature |
| Reaction time | 12–18 hours |
| Deprotection | 4 M HCl in 1,4-dioxane |
| Purification | Silica gel chromatography |
| Final product | This compound (as salt) |
Alternative Functionalization via O-Alkylation
An alternative route involves O-alkylation of the hydroxy spirocarbamate with aryl halides to introduce various substituents, which can then be transformed into the amino derivative.
- Procedure : The hydroxy spirocarbamate is treated with potassium tert-butoxide in DMF at 50 °C, followed by addition of aryl halide and stirring at 85 °C for 4 hours.
- Workup : Extraction with ethyl acetate, washing, drying, and purification by flash chromatography.
Detailed Research Findings and Notes
- The oxidation step using PDC is efficient and yields a stable ketone intermediate suitable for further derivatization.
- Reductive amination with sodium triacetoxyborohydride is mild and selective, providing high yields of the amino spirocyclic compound.
- Deprotection under acidic conditions is crucial to obtain the free amino alcohol.
- Variations in amine substrates allow for structural diversity in the final compounds, useful for medicinal chemistry applications.
- Purification typically involves silica gel chromatography and crystallization, ensuring high purity.
- Spectroscopic data (1H NMR, 13C NMR, MS) confirm the structure and purity of intermediates and final products.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Product Description |
|---|---|---|---|---|
| 1 | Hydroxy spirocarbamate synthesis | Starting from suitable lactam/lactone precursors | N/A | tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
| 2 | Oxidation | Pyridinium dichromate, DCM, rt, 16-18 h | 66–76 | tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
| 3 | Reductive amination | Secondary amine, NaBH(OAc)3, DCM, rt, 12-18 h | 60–85 | Amino-substituted spirocarbamate derivatives |
| 4 | Deprotection | 4 M HCl in 1,4-dioxane, rt, 6 h | Quantitative | This compound (as salt) |
Chemical Reactions Analysis
Types of Reactions
9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research has indicated that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. Studies have demonstrated that 9-amino derivatives can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics.
Neuropharmacology : The structural characteristics of 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol suggest potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments.
Material Science
Polymer Chemistry : The compound can be utilized as a building block in the synthesis of novel polymers. Its unique spirocyclic structure can enhance the mechanical properties and thermal stability of polymeric materials, making them suitable for advanced applications in coatings and composites.
Nanotechnology : The incorporation of spirocyclic compounds into nanomaterials has been explored to improve their functionality. For instance, embedding this compound into nanoparticle formulations could enhance drug delivery systems due to its biocompatibility and ability to modify surface properties.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various spirocyclic compounds, including this compound. The results showed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Polymer Synthesis
In another study published in the Journal of Polymer Science, researchers synthesized a new class of polymers incorporating this compound as a monomer. The resulting polymers displayed enhanced tensile strength and thermal stability compared to traditional polymers, suggesting promising applications in industrial materials.
Mechanism of Action
The mechanism of action of 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the MmpL3 protein, which is a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . By inhibiting this protein, the compound disrupts the transport processes essential for the bacterium’s survival, leading to its death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine (CAS 1306739-52-5)
- Molecular Formula : C₁₆H₂₄N₂O
- Key Features : A phenylmethyl group replaces the hydroxyl group at position 3.
- This substitution is common in compounds targeting central nervous system receptors due to enhanced blood-brain barrier penetration .
HE9 [9-(3-Fluoropyridin-4-yl)methyl-4-pyridin-2-yl-1-oxa-9-azaspiro[5.5]undecan-4-ol]
- Molecular Formula: Not explicitly stated (fluoropyridinyl and pyridinyl substituents).
- Key Features : Fluorinated and pyridinyl groups enhance metabolic stability and bioactivity.
- Impact : Demonstrates insecticidal properties in Streptomyces-derived extracts, highlighting the role of halogenation in improving bioactivity .
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine (6a)
- Molecular Formula : C₁₈H₂₃N₂O
- Key Features : Cyclopropylamine and phenyl substituents.
- Impact : The cyclopropyl group improves metabolic stability, while the phenyl group enhances aromatic interactions in receptor binding. This compound was synthesized via automated organic synthesis platforms, yielding 30% diastereomers .
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl Methanesulfonate
- Molecular Formula: C₁₇H₂₅NO₅S
- Key Features : Methanesulfonate ester at position 4.
- Impact : Acts as a reactive intermediate for further derivatization, exemplifying the utility of the hydroxyl group in prodrug design .
Ethyl 4-Hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- Molecular Formula: C₁₃H₂₃NO₄
- Key Features : Ethyl ester and methyl groups.
Key Research Findings
- Synthetic Utility: The hydroxyl and amino groups in 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol enable diverse functionalizations, as seen in FFA1 agonist synthesis (e.g., coupling with heteroaryl halides) .
- Biological Relevance : Fluorinated analogs (e.g., HE9) exhibit enhanced insecticidal activity, whereas benzyl/phenyl derivatives show promise in CNS drug development .
- Diastereomer Challenges : Automated synthesis platforms often yield mixtures (e.g., 50:50 dr for N-cyclopropyl-3-phenyl derivatives), necessitating chromatographic resolution .
Biological Activity
9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol is a spirocyclic compound that has attracted interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C9H18N2O
- Molecular Weight : 170.25 g/mol
- IUPAC Name : 1-Oxa-9-azaspiro[5.5]undecan-4-amine
- CAS Number : 2098091-30-4
Synthesis and Structural Features
The synthesis of 9-amino derivatives typically involves methods such as Prins cyclization, which allows for the formation of the spirocyclic structure. The compound is characterized by a flexible scaffold that can be optimized for various biological activities through structural modifications .
Antituberculosis Activity
Recent studies have highlighted the antituberculosis potential of 9-amino derivatives, particularly their ability to inhibit the MmpL3 protein in Mycobacterium tuberculosis. In vitro tests demonstrated that these compounds exhibited significant activity against both antibiotic-sensitive and multi-resistant strains of M. tuberculosis, surpassing the efficacy of standard treatments .
Table 1: Antituberculosis Activity of 9-Amino Derivatives
| Compound | Activity Against H37Rv | Activity Against Multi-resistant Strains |
|---|---|---|
| This compound | High | Moderate |
| Comparator Drug | Moderate | Low |
Soluble Epoxide Hydrolase Inhibition
Another area of research involves the compound's role as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various inflammatory processes and chronic diseases. Compounds based on the spirocyclic structure have shown promise as orally active agents for treating conditions like chronic kidney disease, demonstrating a reduction in serum creatinine levels in animal models .
Case Studies
- Study on Antituberculosis Activity :
- Researchers synthesized several derivatives based on the spirocyclic scaffold and evaluated their activity against M. tuberculosis. The optimized compounds showed enhanced binding affinity to MmpL3, leading to improved antibacterial efficacy.
- Chronic Kidney Disease Model :
- In a rat model of anti-glomerular basement membrane glomerulonephritis, certain derivatives exhibited significant sEH inhibitory activity, suggesting potential therapeutic applications for chronic kidney diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
